molecular formula C20H16F4N2O5S B13439489 O-Acetylbicalutamide

O-Acetylbicalutamide

Cat. No.: B13439489
M. Wt: 472.4 g/mol
InChI Key: CKXGOSZUMSXBTL-UHFFFAOYSA-N
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Description

O-Acetylbicalutamide is a derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. Bicalutamide works by inhibiting the action of androgens (male hormones) by binding to androgen receptors, thereby preventing the growth of cancer cells . This compound is a modified form of bicalutamide, where an acetyl group is added to enhance its properties and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetylbicalutamide involves the acetylation of bicalutamide. This process typically includes the reaction of bicalutamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to purification processes such as recrystallization and chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

O-Acetylbicalutamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Acetylbicalutamide has several applications in scientific research:

Mechanism of Action

O-Acetylbicalutamide exerts its effects by binding to androgen receptors, similar to bicalutamide. The acetyl group enhances its binding affinity and selectivity for androgen receptors, thereby increasing its effectiveness in inhibiting androgen-mediated growth of cancer cells. The compound blocks the action of androgens from adrenal and testicular origins, preventing the stimulation of prostatic tissue growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetylbicalutamide is unique due to the presence of the acetyl group, which enhances its binding affinity and selectivity for androgen receptors. This modification potentially improves its therapeutic efficacy and reduces side effects compared to its parent compound, bicalutamide .

Properties

Molecular Formula

C20H16F4N2O5S

Molecular Weight

472.4 g/mol

IUPAC Name

[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C20H16F4N2O5S/c1-12(27)31-19(2,11-32(29,30)16-7-4-14(21)5-8-16)18(28)26-15-6-3-13(10-25)17(9-15)20(22,23)24/h3-9H,11H2,1-2H3,(H,26,28)

InChI Key

CKXGOSZUMSXBTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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